molecular formula C12H22BNO2 B1287030 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine CAS No. 454482-11-2

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

Cat. No.: B1287030
CAS No.: 454482-11-2
M. Wt: 223.12 g/mol
InChI Key: SQMVRFXDBRYXFQ-UHFFFAOYSA-N
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Description

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with a boronic ester group. The presence of the boronic ester moiety makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine typically involves the following steps:

  • Synthetic Routes

      Borylation Reaction: The compound can be synthesized through a borylation reaction where a suitable precursor, such as 1-methyl-1,2,3,6-tetrahydropyridine, is reacted with a boronic ester reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.

      Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) to facilitate the formation of the boronic ester derivative.

  • Industrial Production Methods

      Scale-Up Considerations: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

  • Oxidation

      Reagents and Conditions: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Products: Oxidation typically leads to the formation of corresponding alcohols or ketones, depending on the reaction conditions.

  • Reduction

      Reagents and Conditions: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: The reduction products are usually the corresponding alkanes or alcohols.

  • Substitution

      Reagents and Conditions: The boronic ester group can undergo substitution reactions with various electrophiles in the presence of a base.

      Products: Substitution reactions yield a wide range of functionalized derivatives, depending on the electrophile used.

Scientific Research Applications

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

  • Chemistry

      Cross-Coupling Reactions: The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals and agrochemicals.

  • Biology

      Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques for labeling and detecting biomolecules.

  • Medicine

      Drug Development: The compound serves as a building block in the synthesis of boron-containing drugs, which have shown promise in treating various diseases, including cancer and bacterial infections.

  • Industry

      Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine involves the interaction of the boronic ester group with various molecular targets:

  • Molecular Targets

      Enzymes: The compound can inhibit enzymes that contain active site serine or threonine residues by forming covalent bonds with these residues.

      Receptors: It can also interact with cell surface receptors that have diol-containing ligands, modulating their activity.

  • Pathways Involved

      Signal Transduction: By interacting with receptors, the compound can influence signal transduction pathways, leading to changes in cellular responses.

      Metabolic Pathways: Inhibition of specific enzymes can alter metabolic pathways, affecting the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine can be compared with other boronic ester derivatives:

  • Similar Compounds

      1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: This compound has a similar boronic ester group but differs in the heterocyclic ring structure.

      1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl piperazine: Another boronic ester derivative with a different core structure.

  • Uniqueness

      Structural Features: The tetrahydropyridine ring in this compound provides unique reactivity and stability compared to other boronic ester derivatives.

      Applications: Its versatility in various chemical reactions and applications in multiple fields highlights its uniqueness.

Properties

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BNO2/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10/h6H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMVRFXDBRYXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609734
Record name 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454482-11-2
Record name 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
Reactant of Route 2
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
Reactant of Route 3
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1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
Reactant of Route 4
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1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
Reactant of Route 6
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

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